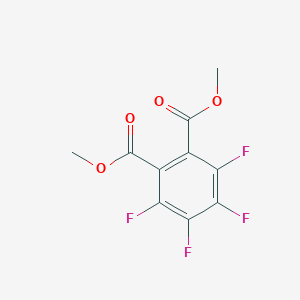

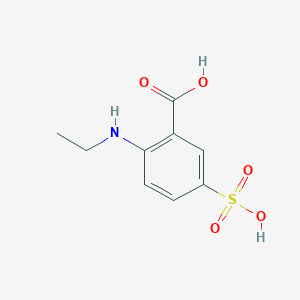

Dimethyl 3,4,5,6-tetrafluorophthalate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated compounds often involves the strategic substitution of fluorine atoms onto the phthalate backbone, aiming to alter its electronic and steric properties. Studies on similar compounds have demonstrated the use of nucleophilic substitution reactions to introduce fluorine atoms or fluorinated groups onto aromatic systems, providing a pathway that could be applicable to the synthesis of Dimethyl 3,4,5,6-tetrafluorophthalate (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated phthalates is significantly influenced by the presence of fluorine atoms, which can induce changes in the electronic distribution and molecular geometry. X-ray crystallography and NMR spectroscopy have been pivotal in elucidating the structures of these compounds, revealing the effects of fluorination on the aromatic core and the overall molecular conformation (Šimůnek, Bertolasi, Lyčka, & Macháček, 2003).

Chemical Reactions and Properties

Fluorinated phthalates undergo various chemical reactions, leveraging the reactivity of the fluorine atoms. These reactions include electrophilic substitution, where the presence of fluorine alters the compound’s reactivity towards nucleophiles or electrophiles. The synthesis and reactions of related compounds provide insights into the chemical behavior that Dimethyl 3,4,5,6-tetrafluorophthalate might exhibit, highlighting the role of fluorine in facilitating or hindering specific chemical transformations (Williams & Shalaby, 1973).

Applications De Recherche Scientifique

Heterocyclic Chemistry : Dimethyl diaminophthalates, related to Dimethyl 3,4,5,6-tetrafluorophthalate, are used to synthesize a variety of heterocyclic ring systems, including tetraazanthracenes (Williams & Shalaby, 1973).

Crystallography : Investigations into crystal structures, like the study of 3,4-Dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, provide insights into molecular symmetry and bonding characteristics (Iwasaki & Akiba, 1984).

Color Polymorphism : Dimethyl 3,6-dichloro-2,5-dihydroxyterephthalate, a compound related to Dimethyl 3,4,5,6-tetrafluorophthalate, exhibits color polymorphism in the solid state. Its structural and electronic properties are studied to understand this phenomenon (Peeters et al., 2001).

Organic Synthesis : Dimethyl 3,4,5,6-tetrafluorophthalate is used in the synthesis of various organic compounds, such as in reactions with nucleophilic reagents to produce monosubstituted and disubstituted products (Birchall et al., 1970).

Electrochemistry : The compound is also used in the synthesis of novel phthalocyanine compounds, which have applications in electrochemistry and spectroelectrochemistry (Köksoy et al., 2015).

Transition Metal Organometallics : Research into the synthesis of transition metal organometallics includes the use of dimethyl 3,4,5,6-tetrafluorophthalate as a precursor in producing platinum complexes (Anastasiou et al., 1987).

Charge-Transfer Complexes : Studies on charge-transfer complexes of dimethyl and tetramethyl derivatives of dichalcogenoles illustrate the electron donor properties of these compounds (Takimiya et al., 1991).

Propriétés

IUPAC Name |

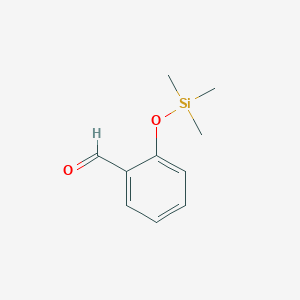

dimethyl 3,4,5,6-tetrafluorobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O4/c1-17-9(15)3-4(10(16)18-2)6(12)8(14)7(13)5(3)11/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKDASBAWJFXNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1F)F)F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346953 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 3,4,5,6-tetrafluorophthalate | |

CAS RN |

1024-59-5 | |

| Record name | dimethyl tetrafluorophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[3.4]octane](/img/structure/B89794.png)